N-(3,4,5-Trimethoxyphenyl) Fentanyl (hydrochloride) is a synthetic opioid compound that belongs to the fentanyl family. It is primarily studied for its potent analgesic properties and potential applications in pain management. This compound is characterized by its structural modifications that enhance its binding affinity to opioid receptors, making it significantly more potent than morphine.
N-(3,4,5-Trimethoxyphenyl) Fentanyl is synthesized through various chemical processes, often derived from precursor compounds in the laboratory setting. The compound is not widely available commercially due to its classification and potential for misuse.
N-(3,4,5-Trimethoxyphenyl) Fentanyl is classified as a synthetic μ-opioid receptor agonist. Its chemical structure allows it to interact with the central nervous system, producing effects similar to those of other opioids, including pain relief and sedation.
The synthesis of N-(3,4,5-Trimethoxyphenyl) Fentanyl typically involves multiple steps:
The synthesis process requires careful control of reaction conditions to optimize yield and purity while minimizing byproducts .
N-(3,4,5-Trimethoxyphenyl) Fentanyl has a complex molecular structure characterized by:
The structure includes a piperidine ring and a substituted phenyl group that contribute to its pharmacological activity .
N-(3,4,5-Trimethoxyphenyl) Fentanyl can participate in several chemical reactions:
These reactions are essential for modifying the compound for various applications or improving its pharmacological properties .
N-(3,4,5-Trimethoxyphenyl) Fentanyl acts primarily as a μ-opioid receptor agonist. Upon administration:
This mechanism underlies its potent analgesic effects and highlights its potential for therapeutic use in managing severe pain .
N-(3,4,5-Trimethoxyphenyl) Fentanyl exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in biological systems and its potential therapeutic applications .
N-(3,4,5-Trimethoxyphenyl) Fentanyl has several applications in scientific research:
Research continues to explore its pharmacokinetics and pharmacodynamics to better understand its safety profile and efficacy .
The synthesis of N-substituted fentanyl analogs typically employs a three-step strategy involving alkylation, reductive amination, and acylation. Key optimization studies demonstrate that solvent selection, hydride sources, and alkylating agents critically impact yields. For instance, alkylation of 4-piperidone monohydrate hydrochloride with 2-(bromoethyl)benzene achieves 88% yield in acetonitrile with cesium carbonate as a base—significantly higher than the 72% yield observed in dimethylformamide under identical conditions [1].
Reductive amination optimization reveals sodium triacetoxyborohydride with acetic acid as the optimal system (91% yield), outperforming sodium cyanoborohydride or sodium borohydride at room temperature. Elevated temperatures (80°C) partially mitigate the inferior performance of alternative hydride sources but remain less efficient [1]. Acylation proves highly adaptable: propionyl chloride and propanoic anhydride deliver near-equivalent yields (95% vs. 94%) in pyridine or dichloromethane solvents. This flexibility enables efficient production of diverse analogs like acetylfentanyl (98% yield) and thiofentanyl derivatives (90–97% yields) [1].
Table 1: Optimization of Synthetic Steps for Fentanyl Analogs
| Step | Optimal Conditions | Yield (%) | Suboptimal Alternatives | Yield (%) |
|---|---|---|---|---|
| Alkylation | Acetonitrile, Cs₂CO₃, 80°C | 88 | Dimethylformamide, Cs₂CO₃, 80°C | 72 |
| Reductive Amination | NaBH(OAc)₃, AcOH, RT | 91 | NaCNBH₃, RT | <50 |
| Acylation | Propionyl chloride, i-Pr₂NEt, CH₂Cl₂ | 95 | Propanoic anhydride, pyridine | 94 |
Gram-scale production feasibility is confirmed for core scaffolds, though N-aryl modifications (e.g., 3,4,5-trimethoxyamphetamine substitutions) introduce additional steric and electronic complexities not fully addressed in standard routes [1] [2].
Incorporating 3,4,5-trimethoxyamphetamine (3,4,5-Trimethoxyamphetamine) into fentanyl’s N-aryl domain fundamentally alters steric bulk, electron density, and receptor binding kinetics. The 3,4,5-Trimethoxyamphetamine moiety—characterized by a 3,4,5-trimethoxyphenyl group bonded to an isopropylamine chain—imparts distinct conformational constraints compared to aniline or thienyl groups in classical analogs like acetylfentanyl or thiofentanyl [5].
Pharmacologically, 3,4,5-Trimethoxyamphetamine exhibits low-affinity partial agonism at serotonin 5-HT₂ₐ receptors (EC₅₀ = 1,700 nM, Emax = 40%) and negligible activity at μ-opioid receptors. This contrasts sharply with fentanyl’s high μ-opioid affinity (IC₅₀ ~3 nM) [1] [5]. When hybridized with fentanyl’s 4-anilidopiperidine core, the resulting analog N-(3,4,5-Trimethoxyamphetamine) fentanyl likely exhibits dual-target activity, though steric clashes may reduce μ-binding efficiency. The trimethoxy group’s electron-donating properties further influence the compound’s nucleophilicity during synthesis, particularly during reductive amination where methoxy substituents can alter imine intermediate stability [5].
Table 2: Biophysical Properties of 3,4,5-Trimethoxyamphetamine Relevant to Analog Design
| Property | Value | Implication for Fentanyl Hybridization |
|---|---|---|
| LogP | ~2.1 (predicted) | Enhanced lipid solubility vs. aniline |
| 5-HT₂ₐ Affinity (EC₅₀) | 1,700 nM | Potential psychedelic activity adjunct |
| TAAR1 Affinity (Ki) | 1,800 nM (mouse) | Altered monoaminergic modulation |
| Steric Volume | 225.3 g/mol | Possible μ-opioid binding site occlusion |
Purification of N-(3,4,5-Trimethoxyamphetamine) fentanyl hydrochloride presents three primary challenges:
Counterintuitively, the 3,4,5-Trimethoxyamphetamine’s bulk impedes final-stage purification more than early intermediates. Consequently, chromatographic purification before N-alkylation—where molecular weight differences amplify separation efficiency—is recommended [1] [2].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6